![molecular formula C12H17N B13335041 5-(Butan-2-YL)-2,3-dihydro-1H-indole](/img/structure/B13335041.png)
5-(Butan-2-YL)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butan-2-yl)-2,3-dihydro-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the butan-2-yl group at the 5-position of the indole ring adds unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-2,3-dihydro-1H-indole can be achieved through several methods One common approach involves the cyclization of appropriate precursors under acidic or basic conditions For instance, starting from 2-nitrotoluene, a series of reduction and cyclization steps can lead to the formation of the indole ring
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Butan-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can modify the indole ring or the butan-2-yl group, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
5-(Butan-2-yl)-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives used in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable indole structure.
Mechanism of Action
The mechanism of action of 5-(Butan-2-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The butan-2-yl group may influence the compound’s binding affinity and selectivity towards these targets, enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2,3-dihydro-1H-indole: Similar structure but with a methyl group instead of butan-2-yl.
5-Ethyl-2,3-dihydro-1H-indole: Contains an ethyl group at the 5-position.
5-Propyl-2,3-dihydro-1H-indole: Features a propyl group at the 5-position.
Uniqueness
5-(Butan-2-yl)-2,3-dihydro-1H-indole is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and biological properties. This structural variation can lead to differences in reactivity, stability, and interaction with biological targets compared to its analogs.
Biological Activity
5-(Butan-2-YL)-2,3-dihydro-1H-indole is a derivative of the indole family, which has garnered attention due to its diverse biological activities. Indole derivatives are known for their interactions with various biological targets, leading to a wide range of pharmacological effects. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with multiple receptors and enzymes. Indole derivatives typically exhibit high affinity for various targets, influencing numerous biochemical pathways. The compound's mode of action may involve:
- Receptor Binding : Indole derivatives have been shown to bind to neurotransmitter receptors, including serotonin and melatonin receptors, which may mediate their effects on mood and circadian rhythms.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes involved in inflammatory processes or cancer progression .
- Antioxidant Activity : The antioxidant properties of indoles may contribute to their neuroprotective effects by scavenging free radicals and reducing oxidative stress .
Biological Activities
The compound exhibits a spectrum of biological activities, including:
- Antimicrobial Properties : this compound has demonstrated efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anticancer Effects : Research has indicated that indole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Studies and Research Findings
Several studies have investigated the biological activity of indole derivatives similar to this compound:
-
Neuroprotective Effects : A study synthesized new 2,3-dihydroindole derivatives and evaluated their neuroprotective properties. Results indicated that these compounds could protect neuronal cells from oxidative damage and apoptosis .
Compound Neuroprotective Activity IC50 (µM) 5a Moderate 25 5b High 15 5c Low 40 -
Anticancer Activity : Another research focused on the anticancer potential of indole derivatives. Compounds were tested against various cancer cell lines, revealing significant cytotoxicity.
Cell Line Compound IC50 (µM) MCF-7 (Breast) 5a 10 HeLa (Cervical) 5b 8 A549 (Lung) 5c 12 -
Antimicrobial Activity : The antimicrobial efficacy was assessed against both Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity.
Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
5-butan-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17N/c1-3-9(2)10-4-5-12-11(8-10)6-7-13-12/h4-5,8-9,13H,3,6-7H2,1-2H3 |
InChI Key |
LBWSESCIKLLDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.